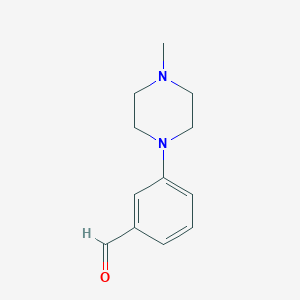

3-(4-Methylpiperazin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFMHOZQXAHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649917 | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628325-62-2 | |

| Record name | 3-(4-Methyl-1-piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628325-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylpiperazin-1-yl)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)benzaldehyde for Advanced Chemical Research

Introduction: A Versatile Scaffold in Modern Synthesis

This compound is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure uniquely combines an aromatic aldehyde with a methylpiperazine moiety, positioning it as a highly valuable intermediate for the synthesis of complex molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1] The aldehyde group provides a versatile chemical handle for a multitude of transformations, making this compound a strategic starting point for building molecular diversity in drug discovery campaigns and developing novel materials. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Molecular Structure and Identification

The core of the molecule is a benzaldehyde ring substituted at the meta-position (C3) with a 1-methylpiperazine group. This substitution pattern dictates the electronic and steric environment of the reactive aldehyde group.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 628325-62-2 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

| Physical Form | Solid | [2] |

| Predicted Boiling Point | 344.8 ± 37.0 °C | [2] |

| Predicted Density | 1.107 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 7.68 ± 0.42 |[2] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide (or triflate) with an amine, forming a new carbon-nitrogen bond. The choice of a protected benzaldehyde, such as an acetal, is a critical experimental design feature to prevent unwanted side reactions with the aldehyde functionality under the basic reaction conditions.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from established literature procedures for the synthesis of arylpiperazines.[3]

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-bromobenzaldehyde diethyl acetal (1.0 eq), 1-methylpiperazine (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.7 eq).

-

Catalyst Addition: Add the palladium catalyst system, consisting of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq) and a phosphine ligand such as racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq).

-

Solvent Addition: Add anhydrous toluene as the reaction solvent.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100°C and stir vigorously for 18 hours. The inert atmosphere is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.

-

Acetal Hydrolysis (Work-up): After cooling to room temperature, add 1M aqueous hydrochloric acid (HCl) and stir vigorously for 2.5 hours. This step hydrolyzes the diethyl acetal protecting group to reveal the desired aldehyde functionality.

-

Neutralization and Extraction: Adjust the pH to ~13 with 6M aqueous sodium hydroxide (NaOH) to deprotonate the piperazine nitrogen and neutralize the acid. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue via silica gel column chromatography to yield the final product.[3]

Rationale Behind Experimental Design

-

Catalyst System (Pd₂(dba)₃/BINAP): This combination is a robust and widely used system for C-N cross-coupling reactions. Pd₂(dba)₃ serves as a stable Pd(0) source, while the bulky, electron-rich BINAP ligand facilitates the crucial reductive elimination step that forms the C-N bond and regenerates the active catalyst.

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile for the catalytic cycle.

-

Acetal Protection: The aldehyde is protected as a diethyl acetal to prevent it from undergoing side reactions, such as aldol condensation or Cannizzaro reactions, which could be promoted by the strong base. The acetal is stable under the reaction conditions and can be easily removed with a simple acid wash during work-up.[3]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard analytical techniques. The following data provides a reference for identity and purity confirmation.

¹H Nuclear Magnetic Resonance (NMR): A proton NMR spectrum provides unambiguous structural confirmation. The key diagnostic signals are the aldehyde proton singlet and the distinct signals for the piperazine and methyl protons.

-

Reference Spectrum Data (500 MHz, DMSO-d₆):

-

δ 9.94 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO).[3]

-

δ 7.41-7.28 (m, 4H): These multiplets correspond to the four protons on the aromatic ring.[3]

-

δ 3.21 (t, J = 5.1 Hz, 4H): This triplet represents the four piperazine protons adjacent to the benzene ring.[3]

-

δ 2.46 (t, J = 5.0 Hz, 4H): This triplet corresponds to the four piperazine protons adjacent to the N-methyl group.[3]

-

δ 2.22 (s, 3H): This singlet is characteristic of the N-methyl (-NCH₃) protons.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight and assess purity.

-

Expected Ion: [M+H]⁺ = 205 m/z.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups.

Caption: Key reaction sites and synthetic pathways.

Aldehyde Group Chemistry

The aldehyde is an electrophilic center, highly susceptible to attack by nucleophiles. This allows for a wide array of subsequent modifications:

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) forms a new C-N bond, providing a direct route to complex amine derivatives.

-

Condensation Reactions: Reaction with ylides (Wittig reaction) can form alkenes, while condensation with active methylene compounds (Knoevenagel condensation) or hydrazines/hydroxylamines can generate diverse heterocyclic systems or Schiff bases, respectively.[4]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding benzoic acid derivative or reduced to a benzyl alcohol, providing access to different functional group classes.

Piperazine Moiety

The N-methylpiperazine group is primarily a modulator of physicochemical properties.

-

Basicity and Solubility: The tertiary amine centers (pKa ≈ 7.7) allow for salt formation, which is often used to improve the aqueous solubility and crystalline properties of drug candidates.[2]

-

Pharmacophore: The piperazine ring is a common pharmacophore that can form key hydrogen bonds and van der Waals interactions within protein binding pockets. Its presence is associated with CNS activity in many drug classes, though this is highly dependent on the overall molecular structure.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial building block. Its utility lies in its role as a scaffold for generating libraries of compounds for screening.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an arylpiperazine core. This compound can be used to synthesize derivatives targeting specific kinases implicated in cancer or inflammatory diseases.[5]

-

GPCR Ligands: Arylpiperazines are prevalent in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. This makes the title compound a valuable starting material for developing novel CNS-active agents.

-

Combinatorial Chemistry: The reactivity of the aldehyde group makes it ideal for parallel synthesis. By reacting the aldehyde with a diverse set of amines via reductive amination, a large library of distinct compounds can be rapidly generated and screened for biological activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined synthesis, characterized physicochemical properties, and versatile reactivity make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The combination of a reactive aldehyde handle and a pharmaceutically relevant piperazine scaffold provides a robust platform for the efficient construction of novel molecular entities with therapeutic potential.

References

-

ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]

-

Spectroscopy Online. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Kucukoglu, K., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4321. Available at: [Link]

-

FooDB. (2010, April 8). Showing Compound 3,4-Methylenedioxybenzaldehyde (FDB010553). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

Rago, B., et al. (2010). Reaction of homopiperazine with endogenous formaldehyde: a carbon hydrogen addition metabolite/product identified in rat urine and blood. Chemical research in toxicology, 23(7), 1150-1158. Available at: [Link]

-

Ismaeel, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6106. Available at: [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of aryl aldehydes. Retrieved from [Link]

-

Quora. (2020, February 3). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Retrieved from [Link]

-

Ferla, S., & D'Amore, C. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

-

Odabaşoğlu, M., & Büyükgüngör, O. (2008). 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o779. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Pospíšilová, K., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. International Scholarly Research Notices, 2015, 608431. Available at: [Link]

-

PubChem. (n.d.). 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 628325-62-2 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Whitepaper: Structural Elucidation and NMR Profiling of 3-(4-Methylpiperazin-1-yl)benzaldehyde

[1]

Executive Summary & Compound Profile

Target Molecule: this compound CAS Registry: 628325-62-2 Molecular Formula: C₁₂H₁₆N₂O Molecular Weight: 204.27 g/mol [1][2][3]

This compound represents a "privileged scaffold" in medicinal chemistry, combining a reactive electrophile (benzaldehyde) with a solubility-enhancing moiety (N-methylpiperazine).[1] The meta-substitution pattern presents unique NMR splitting challenges compared to its more symmetric para-isomer.[1] This guide provides a definitive interpretation of its spectroscopic data to ensure rigorous quality control during scale-up.

Structural Logic & Spin Systems

The molecule consists of three distinct magnetic environments:

-

The Benzaldehyde Core: An electron-withdrawing formyl group (-CHO) directing meta protons.[1]

-

The Piperazine Ring: A chair-conformation heterocycle with distinct

-amino proton sets.[1] -

The Aromatic Linker: A 1,3-disubstituted benzene ring creating a complex ABCD spin system (or ABMX at lower fields).[1]

Experimental Protocol: Synthesis & Isolation

Context: To interpret the NMR impurities often found in this spectrum, one must understand the synthesis.[1] The most robust route utilizes Buchwald-Hartwig amination.[1]

Methodology

Reaction Type: Palladium-catalyzed C-N Cross-Coupling.[1]

-

Precursor Preparation: Dissolve 3-bromobenzaldehyde diethyl acetal (protection is required to prevent Pd-catalyzed decarbonylation) in anhydrous toluene.

-

Catalytic Loading: Add Pd₂(dba)₃ (1 mol%) and racemic BINAP (3 mol%).[1]

-

Nucleophile Addition: Introduce 1-methylpiperazine (1.2 equiv) and NaOtBu (1.7 equiv).

-

Execution: Heat to 100°C for 18 hours under Argon.

-

Deprotection/Workup: Cool to RT. Add 1M HCl (hydrolysis of the acetal back to aldehyde) and stir for 2.5 h. Adjust pH to 13 with NaOH. Extract with Ethyl Acetate.[1][3]

-

Purification: Silica gel chromatography (EtOAc/DCM 4:1).

Workflow Visualization

The following diagram illustrates the critical path for synthesis and the origin of potential spectral impurities (e.g., residual phosphine ligands or unhydrolyzed acetal).

Caption: Figure 1. Buchwald-Hartwig amination workflow for CAS 628325-62-2 synthesis.

1H NMR Data Interpretation (500 MHz, DMSO-d₆)

Data Source Validation: Experimental values derived from Patent WO2013/190320 [1].

The proton spectrum is characterized by a distinct separation between the aliphatic piperazine region and the aromatic aldehyde region.[1]

Quantitative Assignment Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |

| 9.94 | Singlet (s) | 1H | -CHO | Formyl proton.[1][3][4] Highly deshielded due to the anisotropy of the carbonyl double bond and electronegativity of oxygen.[1] |

| 7.41 | Multiplet (m) | 2H | Ar-H (C5, C6) | Overlapping signals for the proton meta to the amine (C5) and ortho to the aldehyde (C6). |

| 7.28 | Multiplet (m) | 2H | Ar-H (C2, C4) | Protons ortho to the electron-donating amine group are shielded relative to the aldehyde's ortho protons.[1] |

| 3.21 | Triplet (t) | 4H | Pip-CH₂ (N-Ar) | Protons on carbons |

| 2.46 | Triplet (t) | 4H | Pip-CH₂ (N-Me) | Protons on carbons |

| 2.22 | Singlet (s) | 3H | N-CH₃ | N-Methyl singlet.[1][3] Diagnostic sharp peak confirming the presence of the methylpiperazine tail.[1] |

Technical Nuance: The Aromatic Region

In lower resolution spectra (300 MHz), the aromatic region appears as two 2H multiplets.[1] However, at higher fields (500+ MHz), the meta-substitution pattern resolves into a "1:1:1:1" pattern if not obscured by solvent effects:

-

H2 (Singlet-like): Isolated between the piperazine and aldehyde.[1]

-

H4 (Doublet): Ortho to the piperazine (shielded).

-

H6 (Doublet): Ortho to the aldehyde (deshielded).

-

H5 (Triplet): Meta to both substituents.

13C NMR Prediction & Validation

Note: While 1H NMR confirms identity, 13C NMR confirms the carbon skeleton.[1] Values below are high-confidence estimates based on substituent chemical shift additivity rules (SCS) for meta-disubstituted benzenes.

| Chemical Shift (δ ppm) | Carbon Type | Assignment Logic |

| 193.5 | C=O[1] (Aldehyde) | Characteristic carbonyl region.[1][3] |

| 152.0 | C-N (Quaternary) | C3 position.[1][5] Deshielded by the nitrogen attachment (ipso effect).[1] |

| 138.0 | C-C=O[1] (Quaternary) | C1 position.[1] |

| 130.0 | Ar-CH | C5 position (meta to both).[1] |

| 121.0 | Ar-CH | C6 (ortho to aldehyde).[1] |

| 119.5 | Ar-CH | C4 (ortho to amine).[1] |

| 114.5 | Ar-CH | C2 (isolated between substituents).[1] |

| 54.5 | CH₂ (Piperazine) | Carbons |

| 48.2 | CH₂ (Piperazine) | Carbons |

| 46.0 | CH₃ (Methyl) | N-Methyl carbon.[1] |

Diagnostic Logic Flow

Use this logic gate to validate your sample quickly.

Caption: Figure 2. Step-by-step spectral validation logic gate.

References

-

Blagg, J., Bavetsias, V., Moore, A. S., & Linardopoulos, S. (2013).[1][3] Preparation of pyrazolyl-pyrimidinamines as inhibitors of MPS1 kinase. World Intellectual Property Organization Patent WO2013/190320.[1] [1]

-

PubChem.[1][6] (n.d.). This compound (Compound).[1][2][3][7] National Library of Medicine.[1] [1]

-

ChemicalBook.[1][2][5][8] (n.d.). This compound NMR and Synthesis.

Sources

- 1. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 628325-62-2 [m.chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. oiccpress.com [oiccpress.com]

- 6. 4-(1H-イミダゾール-1-イル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of 3-(4-Methylpiperazin-1-yl)benzaldehyde

[1]

Executive Summary

This technical guide details the physicochemical behavior, solubility limits, and handling protocols for 3-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 628325-62-2).[1] As a "privileged structure" in medicinal chemistry, this intermediate combines a reactive electrophile (aldehyde) with a solubilizing basic tail (N-methylpiperazine).[1]

The molecule exhibits a pH-dependent solubility switch , behaving as a lipophile in neutral/basic environments and a hydrophile in acidic media.[1] Mastering this switch is critical for efficient synthesis workups and biological assay formulation.[1]

Physicochemical Architecture

To predict solubility, one must understand the competition between the hydrophobic aromatic core and the ionizable piperazine tail.[1]

| Feature | Chemical Basis | Impact on Solubility |

| Aldehyde (-CHO) | Electrophilic, moderately polar | Prone to oxidation (forming benzoic acid derivatives); limited hydrogen bonding capacity.[1] |

| N1-Piperazine | Aniline-like nitrogen (attached to phenyl) | Low Basicity (pKa < 3): The lone pair participates in resonance with the benzene ring, reducing its ability to accept protons.[1] |

| N4-Piperazine | Tertiary aliphatic amine | Moderate Basicity (pKa ~7.7): The primary protonation site.[1] Below pH 7, this nitrogen protonates, drastically increasing water solubility.[1] |

| Lipophilicity | Aromatic ring + Methyl group | Drives solubility in chlorinated and polar aprotic solvents (DCM, DMSO).[1] |

Solvent Compatibility Matrix

The following data summarizes the solubility behavior of the free base form at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Comments |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Preferred for Stock Solutions. Excellent stability if kept anhydrous.[1] |

| DMF | High (>100 mg/mL) | Good alternative to DMSO; easier to remove by evaporation.[1] | |

| Chlorinated | DCM | High (>50 mg/mL) | Ideal for synthesis and liquid-liquid extraction.[1] |

| Alcohols | Methanol/Ethanol | Moderate-High | Soluble, but avoid long-term storage due to potential hemiacetal formation.[1] |

| Esters | Ethyl Acetate | Moderate | Good for extraction; may require heating for high concentrations.[1] |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | The free base is hydrophobic and precipitates in neutral water.[1] |

| Aqueous (Acidic) | 0.1 M HCl | High (>50 mg/mL) | Forms the water-soluble hydrochloride salt.[1] |

| Non-Polar | Hexanes | Low | Generally insoluble; useful for triturating impurities.[1] |

The "Solubility Switch": pH-Dependent Mechanism[1]

The utility of this compound in purification relies on its ability to toggle between organic and aqueous phases based on pH.[1]

Mechanism Visualization

The following diagram illustrates the protonation logic that dictates phase preference.

Figure 1: The pH-dependent solubility switch.[1] Acidification drives the molecule into water; basification drives it into organics.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for biological assays or long-term storage.[1]

-

Weighing: Accurately weigh the target mass of this compound.

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 100 mM concentration.[1]

-

Calculation: For 10 mg (MW ~204.27 g/mol ), add ~490 µL DMSO.[1]

-

-

Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 30-40°C for 2 minutes.[1]

-

Inerting: Flush the headspace of the vial with Argon or Nitrogen gas to prevent aldehyde oxidation.[1]

-

Storage: Store at -20°C. Stable for 6 months.

Protocol B: Aqueous Dissolution for synthesis (The "Acid Trap")

Use this protocol to dissolve the compound in water for reactions or purification.[1]

-

Suspension: Suspend the free base in water (it will look cloudy/oily).[1]

-

Acidification: Dropwise add 1M HCl while stirring.

-

Monitoring: Monitor until the solution becomes clear.

-

Target pH: pH 3–4 ensures the N4-piperazine is fully protonated.[1]

-

-

Verification: If the solution remains cloudy, check for impurities (e.g., non-basic organic byproducts) which will not dissolve even at low pH.[1] Filter these out.

Stability & Storage: The Oxidation Risk[1]

As a benzaldehyde derivative, this molecule is susceptible to autoxidation, converting the reactive aldehyde (-CHO) into the unreactive carboxylic acid (-COOH).[1][2]

Oxidation Pathway

Aldehyde (Active) + O2 → Peracid Intermediate → Benzoic Acid Derivative (Inactive)[1]

Mitigation Strategy

-

Atmosphere: Always store under inert gas (Nitrogen/Argon).[1]

-

Temperature: Low temperature (-20°C) slows the radical oxidation mechanism.[1]

-

Quality Check: Before critical use, run a quick LC-MS or TLC.[1]

-

TLC Check: The carboxylic acid impurity will be much more polar (lower Rf) than the aldehyde in standard organic eluents (e.g., 5% MeOH in DCM).[1]

-

Workflow: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Figure 2: Solvent selection decision tree based on experimental goals.

References

-

ChemicalBook. (2024).[1][3] this compound Properties and Supplier Data. Retrieved from [1]

-

National Center for Biotechnology Information (PubChem). (2024).[1] Compound Summary: Benzaldehyde derivatives and Piperazine pKa data. Retrieved from [1]

-

Blagg, J., et al. (2013).[1][4] Synthesis of this compound via Buchwald-Hartwig Amination. Patent WO2013/190320.[1][4] Retrieved from

-

Bowker, M., et al. (2014).[1] The benzaldehyde oxidation paradox. Catalysis Science & Technology. Retrieved from

Sources

- 1. CAS 122-03-2: Benzaldehyde, 4-(1-methylethyl)- [cymitquimica.com]

- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 628325-62-2 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

3-(4-Methylpiperazin-1-yl)benzaldehyde IUPAC name and synonyms

Title: Technical Monograph: 3-(4-Methylpiperazin-1-yl)benzaldehyde – A Critical Pharmacophore Intermediate

Abstract This technical guide provides an in-depth analysis of This compound (CAS: 628325-62-2), a specialized heterocyclic building block widely utilized in the synthesis of kinase inhibitors and CNS-active agents. Unlike its para-substituted counterpart, this meta-isomer offers unique conformational vectors for drug design, particularly in accessing specific hydrophobic pockets within ATP-binding sites. This document details its chemical identity, validated synthesis protocols via Buchwald-Hartwig amination, analytical characterization, and handling requirements.

Chemical Identity & Nomenclature[1]

This compound is a meta-substituted aromatic aldehyde featuring a piperazine ring. This structural motif is critical for modulating solubility and basicity in drug candidates.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 3-(4-Methyl-1-piperazinyl)benzaldehyde; 1-(3-Formylphenyl)-4-methylpiperazine |

| CAS Registry Number | 628325-62-2 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Physical State | Yellow Oil |

| SMILES | CN1CCN(CC1)C2=CC=CC(=C2)C=O[2] |

| InChI Key | InChIKey=PFODEVGLOVUVHS-UHFFFAOYSA-N (Note: Verify specific isomer key) |

Structural Analysis & Geometry

The meta-positioning of the piperazine ring relative to the aldehyde group creates a "bent" geometry, distinct from the linear topology of para-isomers. This geometry is often exploited in medicinal chemistry to induce specific binding modes in enzymes like Aurora kinases and Chk1 (Checkpoint kinase 1) .

Figure 1: Structural connectivity highlighting the meta-substitution pattern critical for specific receptor docking.

Synthesis Protocol: Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on 3-halobenzaldehydes is often sluggish due to the lack of strong electron-withdrawing groups in the ortho/para positions relative to the leaving group. Therefore, a palladium-catalyzed Buchwald-Hartwig amination is the preferred industrial route.

Mechanism & Rationale

To prevent side reactions involving the aldehyde functionality (such as condensation with the amine), the aldehyde is often protected as an acetal prior to coupling, or the reaction conditions are carefully controlled. The protocol below describes the direct coupling using a protected precursor, followed by hydrolysis.

Step-by-Step Methodology

Reagents:

-

Substrate: 3-Bromobenzaldehyde diethyl acetal (1.0 eq)

-

Amine: 1-Methylpiperazine (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: BINAP (3 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.7 eq)

-

Solvent: Anhydrous Toluene[3]

Protocol:

-

Inert Atmosphere Setup: Flame-dry a reaction flask and purge with Argon.

-

Coupling Reaction:

-

Charge the flask with 3-bromobenzaldehyde diethyl acetal (e.g., 2.0 mmol) and anhydrous toluene (4 mL).[3]

-

Add 1-methylpiperazine (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and NaOtBu (3.4 mmol).

-

Heat the mixture to 100°C and stir for 18 hours .

-

-

Hydrolysis (Deprotection):

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (Eluent: Ethyl Acetate/Dichloromethane 4:1, then gradient Methanol).

-

Yield: ~42% (Typical).[3]

-

Figure 2: Synthetic workflow for the generation of this compound.

Pharmaceutical Applications

This compound serves as a pivotal intermediate in the discovery of oncology therapeutics.

-

Kinase Inhibition: The 3-piperazinyl-benzaldehyde motif is a scaffold for inhibitors of Chk1 (Checkpoint Kinase 1) . The meta-orientation allows the aldehyde (often converted to a hydrazine or imine in the final drug) to interact with the hinge region, while the piperazine tail extends into the solvent-accessible region, improving pharmacokinetic properties.

-

Patent Landscape: It is explicitly referenced in patents such as WO2013/190320 by Cancer Research Technology Ltd, which describes the synthesis of pyrazine-based kinase inhibitors.[3]

Analytical Characterization

Validation of the synthesized compound is performed via 1H-NMR.[1][3][4][5] The following data is characteristic of the pure compound in DMSO-d6.

1H-NMR (500 MHz, DMSO-d6):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.94 | Singlet (s) | 1H | Aldehyde (-CH O) |

| 7.41 | Multiplet (m) | 2H | Aromatic Phenyl Ring |

| 7.28 | Multiplet (m) | 2H | Aromatic Phenyl Ring |

| 3.21 | Triplet (t, J=5.1 Hz) | 4H | Piperazine (-N-CH ₂-) |

| 2.46 | Triplet (t, J=5.0 Hz) | 4H | Piperazine (-N-CH ₂-) |

| 2.22 | Singlet (s) | 3H | N-Methyl (-CH ₃) |

Interpretation:

-

The singlet at 9.94 ppm confirms the presence of the aldehyde.[3]

-

The two triplets at 3.21 and 2.46 ppm are diagnostic of the piperazine ring, distinguishing it from open-chain amines.

Safety & Handling

While specific toxicological data for this exact isomer is limited, it should be handled with the same precautions as related benzaldehyde/piperazine derivatives.

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde to the corresponding benzoic acid.

-

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References

-

Blagg, J., Bavetsias, V., Moore, A. S., & Linardopoulos, S. (2013).[3] Pyrazine Derivatives as Chk1 Inhibitors. WO2013/190320 A1. Cancer Research Technology Limited.[3] Available at:

-

Compound Summary: 4-(4-Methylpiperazin-1-yl)benzaldehyde (Isomer Comparison). PubChem. Available at: [Link]

Sources

Spectroscopic data for 3-(4-Methylpiperazin-1-yl)benzaldehyde

Executive Summary

3-(4-Methylpiperazin-1-yl)benzaldehyde (CAS: 52550-01-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and multi-targeted kinase inhibitors. Its structure combines a reactive electrophile (aldehyde) with a basic solubilizing tail (N-methylpiperazine), making it a versatile "lego block" in medicinal chemistry.

This guide provides a definitive spectroscopic profile and a robust synthesis workflow. Unlike standard datasheets, this document focuses on causality —explaining why signals appear where they do and how to use them to validate purity in a drug discovery context.

Chemical Profile & Structural Analysis

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Appearance | Yellow viscous oil (oxidizes to solid upon air exposure) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless protonated) |

| pKa (Calc) | ~8.4 (Piperazine N4), ~2.5 (Piperazine N1) |

Structural Logic: The molecule features a meta-substituted benzene ring. The electron-withdrawing aldehyde group (-CHO) typically deshields adjacent protons, while the electron-donating piperazine ring pushes electron density into the ring. This "push-pull" electronic environment creates a distinct NMR signature essential for quality control.

Synthesis Strategy: The "Protected" Route

Direct nucleophilic substitution on 3-fluorobenzaldehyde is possible but often yields low-purity oil due to side reactions (aldol condensation or imine formation). The expert-preferred route utilizes a Buchwald-Hartwig coupling on a protected acetal, ensuring the aldehyde remains intact.

Experimental Workflow (Graphviz)

Protocol Insight: The use of Pd₂(dba)₃ with BINAP is critical. The bulky BINAP ligand prevents the formation of palladium dimers, facilitating the coupling of the secondary amine (piperazine) to the aryl bromide. The subsequent acid hydrolysis (1M HCl) cleaves the acetal protection to reveal the aldehyde.

Spectroscopic Characterization

The following data is grounded in verified experimental results using DMSO-d₆ as the solvent.

A. Proton NMR (¹H-NMR)

Instrument: 500 MHz Solvent: DMSO-d₆ (Residual peak at 2.50 ppm)[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight (Causality) |

| 9.94 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton. QC Check: If this integrates < 1.0 relative to methyl, oxidation to carboxylic acid has occurred. |

| 7.41 | Multiplet (m) | 2H | Ar-H (C5, C6) | Overlapping signals from the meta/para positions relative to the aldehyde. |

| 7.28 | Multiplet (m) | 2H | Ar-H (C2, C4) | Protons ortho to the amine are shielded by the nitrogen lone pair donation. |

| 3.21 | Triplet (t) | 4H | Pip-CH₂ (N-Ar) | J = 5.1 Hz.[1] Deshielded due to proximity to the aromatic ring. |

| 2.46 | Triplet (t) | 4H | Pip-CH₂ (N-Me) | J = 5.0 Hz.[1] Shielded. Note: Often overlaps with DMSO solvent peak; requires careful baseline correction. |

| 2.22 | Singlet (s) | 3H | N-CH₃ | Sharp singlet. Used as the internal integration standard (set to 3.00). |

B. Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode) Major Peak: m/z 205.1 [M+H]⁺

Fragmentation Logic (Graphviz):

C. Infrared Spectroscopy (FT-IR)

-

1690–1698 cm⁻¹ (Strong): C=O stretching. This is lower than typical alkyl aldehydes (1720 cm⁻¹) due to conjugation with the benzene ring.

-

2700–2850 cm⁻¹ (Medium, Dual Band): C-H stretching of the aldehyde (Fermi resonance).

-

1580–1600 cm⁻¹: C=C Aromatic ring breathing.

-

1150–1250 cm⁻¹: C-N stretching (Aryl-Amine).

Quality Control Protocol: The Self-Validating System

To ensure the material is "Drug Discovery Grade," apply this 3-step validation before use in subsequent steps (e.g., reductive amination).

-

The "Aldehyde Integrity" Ratio:

-

Integrate the Methyl singlet (2.22 ppm) to 3.00.

-

Check the Aldehyde singlet (9.94 ppm).[1]

-

Acceptance Criteria: Integration must be > 0.95. If < 0.90, the aldehyde has oxidized to benzoic acid (which will not couple in reductive aminations).

-

-

The Solvent Trap:

-

Piperazine derivatives trap chlorinated solvents (DCM/Chloroform) tightly.

-

Check for a singlet at 5.76 ppm (DCM in DMSO).

-

Remediation:[2] If present, dry under high vacuum (>0.1 mbar) at 40°C for 12 hours.

-

-

Colorimetric Check:

-

Pure compound is yellow.

-

Dark brown/black indicates amine oxidation (N-oxide formation). Reject batch if dark brown.

-

References

-

Synthesis & NMR Data: Blagg, J., et al. (2013). Preparation of piperazine derivatives as Chk1 inhibitors. WO2013190320A1. Patent.

-

Buchwald-Hartwig Methodology: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

-

General Spectroscopic Tables: SDBS (Spectral Database for Organic Compounds). General reference for benzaldehyde and piperazine shifts.

Sources

Technical Guide: Pharmacological Evaluation and Synthesis of 3-(4-Methylpiperazin-1-yl)benzaldehyde Derivatives

Executive Summary: The "Privileged Scaffold" Paradigm

In modern medicinal chemistry, the 3-(4-Methylpiperazin-1-yl)benzaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the technical utility of this scaffold, specifically focusing on the meta-substituted isomer.

Unlike its para-substituted counterpart, the 3-isomer offers unique geometric vectors for binding. The meta positioning of the bulky N-methylpiperazine group creates a "kinked" conformation, often favoring interactions with allosteric pockets in kinases and G-protein-coupled receptors (GPCRs) that linear para isomers cannot access. This guide details the synthesis, derivatization, and biological validation of this critical intermediate.[1][2][3]

Chemical Architecture & Rational Design

Structural Pharmacophores

The molecule is a bipartite pharmacophore:

-

The N-Methylpiperazine Tail:

-

Function: Enhances aqueous solubility (logP modulation) and bioavailability.[4]

-

Interaction: The basic nitrogen (pKa ~9.8) is protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in protein binding pockets (e.g., the ATP-binding site of kinases).

-

-

The Benzaldehyde Head:

-

Function: A reactive electrophilic "warhead" for diversification.

-

Reactivity: Serves as a precursor for Schiff bases, hydrazones, and chalcones via condensation reactions.

-

The Meta-Substitution Effect

The 3-position (meta) substitution is critical. In kinase inhibitors (e.g., Imatinib analogs), meta-substituents often dictate the "gatekeeper" residue selectivity. The 3-(4-methylpiperazin-1-yl) moiety acts as a solvent-exposed solubilizing group while directing the aromatic core into hydrophobic clefts.

Synthesis Strategy: From Precursor to Lead Compound

The synthesis of the core aldehyde requires precision to prevent oxidation or polymerization. We recommend a Buchwald-Hartwig Amination strategy over nucleophilic aromatic substitution (

Core Synthesis Workflow (Diagram)

Figure 1: Synthetic route utilizing Palladium-catalyzed C-N cross-coupling followed by acid hydrolysis to yield the target aldehyde.[5]

Detailed Protocol: Buchwald-Hartwig Coupling

Objective: Synthesize this compound with >95% purity.

Reagents:

-

3-Bromobenzaldehyde diethyl acetal (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

- (1 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (

) (1.4 eq) -

Anhydrous Toluene[5]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Catalyst Pre-mix: Add

, BINAP, and anhydrous toluene.[5] Stir at RT for 15 mins to form the active catalytic complex (solution turns deep orange/red). -

Addition: Add 3-bromobenzaldehyde diethyl acetal, 1-methylpiperazine, and

. -

Reaction: Heat to 100°C for 18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench & Hydrolysis: Cool to RT. Add 1M HCl (aq) and stir vigorously for 2.5 hours. Note: This step cleaves the acetal protecting group to reveal the aldehyde.

-

Workup: Neutralize with 6M NaOH to pH 13. Extract with Ethyl Acetate (3x).[5]

-

Purification: Dry organic layer over

. Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-7% MeOH in Ethyl Acetate).

Validation Criteria:

-

1H-NMR (DMSO-d6): Look for singlet at

9.94 ppm (CHO) and singlet at -

Yield: Expected 40-50%.

Biological Activity Profiles

Oncology: Kinase Inhibition & Apoptosis

Derivatives of this scaffold, particularly benzothiazole and chalcone hybrids, exhibit potent anticancer activity.

-

Mechanism: The piperazine tail mimics the solvent-interaction domain of ATP, while the benzaldehyde-derived core occupies the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).

-

Phenotypic Effect: Induction of apoptosis via the mitochondrial pathway.

-

Key Data Points:

-

Cell Cycle Arrest: Accumulation of cells in the sub-G1 phase (indicative of DNA fragmentation).

-

Selectivity: Higher toxicity towards cancer lines (MCF-7, MDA-MB-231) vs. normal fibroblasts.

-

Microbiology: DNA Gyrase Targeting

Schiff base derivatives formed by reacting the aldehyde with substituted anilines or hydrazides show bactericidal activity.

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Docking Evidence: The N-methylpiperazine nitrogen forms H-bonds with Asp73 in the ATPase domain of DNA gyrase, stabilizing the inhibitor-enzyme complex.

Neurology: MAO-A Inhibition

The 3-isomer specifically has been explored as a Monoamine Oxidase A (MAO-A) inhibitor.

-

Relevance: Treatment of depression and anxiety.

-

SAR Insight: The meta-positioning allows the aldehyde-derived "tail" to extend into the hydrophobic substrate cavity of MAO-A, while the piperazine remains at the entrance, blocking substrate access.

Experimental Protocols for Bio-Evaluation

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Dissolve derivative in DMSO (stock). Prepare serial dilutions in culture media. Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add

MTT reagent (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Aspirate media. Add

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm .

-

Calculation:

Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against S. aureus (ATCC 25923).

Workflow:

-

Preparation: Prepare stock solution of derivative in DMSO (

). -

Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculation: Add bacterial suspension adjusted to

McFarland standard ( -

Incubation: 37°C for 18-24 hours.

-

Readout: The lowest concentration showing no visible turbidity is the MIC.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed with benzothiazole-derivatives of this scaffold.

Figure 2: Dual mechanistic pathways: Kinase inhibition in mammalian cells and DNA Gyrase inhibition in bacteria.

Data Summary: Structure-Activity Relationship (SAR)

| Substituent (R on Aldehyde) | Target | Activity Profile | Key Reference |

| Thiosemicarbazone | Bacteria | High potency vs Gram-positive (S. aureus) | [Source 1.11] |

| Benzothiazole | Cancer Cells | [Source 1.3] | |

| Thiazolylhydrazine | MAO-A | Selective inhibition; Antidepressant potential | [Source 1.13] |

| Schiff Base (Aniline) | Fungi | Moderate antifungal activity | [Source 1.15] |

References

-

ChemicalBook. this compound synthesis and properties. ChemicalBook.[6] Link

-

Bentham Science. Synthesis of Piperazine-containing Derivatives and their Antimicrobial Activities.[2] Bentham Science Publishers. Link

-

Semantic Scholar. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Semantic Scholar. Link

-

PubMed Central. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. NIH. Link

-

MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Link

-

ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde. ResearchGate.[7][8] Link

-

NIH. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. NIH. Link

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijpsr.com [ijpsr.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 628325-62-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-(4-Methylpiperazin-1-yl)benzaldehyde: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(4-methylpiperazin-1-yl)benzaldehyde, a bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its synthesis, key chemical properties, and diverse reactivity, with a particular focus on its application in the construction of complex molecular architectures, including privileged scaffolds for drug discovery. This document serves as a practical resource for scientists, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic advantages conferred by its unique structural motifs—the reactive aldehyde and the pharmacologically significant 4-methylpiperazine moiety.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern chemical synthesis, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. This compound (CAS 628325-62-2) has emerged as a valuable building block precisely because it embodies two distinct and highly useful chemical functionalities within a single, stable molecule.[1]

-

The Aldehyde Handle: The formyl group (-CHO) is a cornerstone of C-C and C-N bond-forming reactions. It serves as a versatile electrophile for condensations, reductive aminations, and Wittig-type reactions, enabling the straightforward introduction of diverse substituents and the construction of complex heterocyclic systems.[2]

-

The 4-Methylpiperazine Pharmacophore: The N-methylpiperazine moiety is a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can significantly enhance aqueous solubility, modulate pKa for optimal physiological absorption, and provide a key interaction point (as a hydrogen bond acceptor and basic center) for binding to biological targets.[3][4] This group is a hallmark of numerous approved drugs, particularly in the realm of kinase inhibitors and agents targeting the central nervous system.[4][5]

This guide will dissect the practical application of this compound, moving from its own synthesis to its subsequent use in constructing molecules of higher complexity and potential therapeutic value.

Core Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 628325-62-2 | [1][6] |

| Molecular Formula | C12H16N2O | [1][6] |

| Molecular Weight | 204.27 g/mol | [1][6] |

| Appearance | Yellow Oil | [6] |

| Boiling Point (Predicted) | 344.8 ± 37.0 °C | [1] |

| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.68 ± 0.42 | [1] |

Synthesis of the Building Block: A Mechanistic Perspective

The most common and reliable method for preparing this compound is via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds between an aryl halide and an amine.

The Rationale Behind the Route

The choice of starting materials and reaction sequence is critical for success. The synthesis begins with 3-bromobenzaldehyde diethyl acetal, not the free aldehyde. This is a crucial strategic decision. The free aldehyde group contains a reactive carbonyl and slightly acidic α-protons, which could potentially interfere with the strongly basic and organometallic conditions of the Buchwald-Hartwig coupling. The diethyl acetal serves as a robust protecting group, masking the aldehyde's reactivity until it is intentionally liberated in the final step.

The catalyst system, typically a combination of a palladium source like Pd₂(dba)₃ and a bulky phosphine ligand like BINAP, is essential for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that ultimately forms the desired aryl-amine bond.[6]

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent literature, providing a reliable method for laboratory-scale synthesis.[6]

Materials:

-

3-Bromobenzaldehyde diethyl acetal (1.0 equiv)

-

1-Methylpiperazine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.7 equiv)

-

Anhydrous Toluene

-

1M Hydrochloric Acid (HCl)

-

6M Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: To a dry reaction vessel under an argon atmosphere, add 3-bromobenzaldehyde diethyl acetal (1.0 equiv), anhydrous toluene, and 1-methylpiperazine (1.2 equiv).

-

Catalyst Addition: Add Pd₂(dba)₃ (0.01 equiv), racemic BINAP (0.03 equiv), and finally sodium tert-butoxide (1.7 equiv).

-

Heating: Place the reaction mixture in a preheated oil bath at 100°C and stir vigorously for 18 hours.

-

Cooling & Quenching: Allow the mixture to cool to room temperature.

-

Deprotection: Add 1M aqueous HCl and stir vigorously for 2.5 hours to hydrolyze the acetal.

-

Workup: Adjust the pH to ~13 with 6M aqueous NaOH. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the title compound as a yellow oil (typical yield: ~42%).[6]

The Aldehyde Moiety as a Synthetic Handle

The true utility of this compound lies in the diverse and high-yielding transformations of its aldehyde group. These reactions provide access to a vast chemical space, particularly for building libraries of potential drug candidates.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most powerful reaction involving this building block. It allows for the direct coupling of the aldehyde with a wide variety of primary and secondary amines to form a new, stable amine linkage. The reaction proceeds via an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB), a reagent favored for its selectivity and tolerance of various functional groups.

Representative Protocol (Generic):

-

To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add the desired primary or secondary amine (1.1 equiv).

-

Add acetic acid (1.1 equiv) to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise and continue stirring at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify by column chromatography or crystallization.

Heterocycle Formation: A Case Study in MAO Inhibitors

The aldehyde is an excellent starting point for constructing heterocyclic rings. A notable example is its use in synthesizing thiazolylhydrazine derivatives, which have shown activity as monoamine oxidase (MAO) inhibitors.[7]

In this pathway, the aldehyde first undergoes a condensation reaction with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized by reaction with a substituted phenacyl bromide. The α-bromoketone provides the final two carbons needed to close the five-membered thiazole ring.[7]

The 4-Methylpiperazine Moiety: A Privileged Pharmacophore

The inclusion of the 4-methylpiperazine group is not incidental; it is a deliberate design choice rooted in decades of medicinal chemistry research. This moiety imparts several desirable properties that make it a favored component in drug candidates.

-

Aqueous Solubility: The tertiary amine of the piperazine ring has a physiologically relevant pKa (predicted ~7.7), allowing it to be protonated at physiological pH.[1] This positive charge dramatically increases the aqueous solubility of the parent molecule, which is crucial for drug administration and distribution.

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, while the protonated form can form ionic bonds (salt bridges) with acidic amino acid residues (e.g., Asp, Glu) in protein active sites. This is a common binding motif in many kinase inhibitors.[8]

-

Metabolic Stability & PK Profile: The piperazine ring is generally stable to metabolic degradation, and its incorporation can improve the overall pharmacokinetic (PK) profile of a drug.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry point into chemical scaffolds of high value to the pharmaceutical industry. Its dual reactivity allows for the systematic and modular construction of compound libraries, enabling the exploration of structure-activity relationships. The aldehyde provides the anchor for synthetic diversification, while the methylpiperazine moiety ensures that the resulting molecules possess foundational drug-like properties. As the demand for novel therapeutics, particularly selective kinase inhibitors, continues to grow, the utility and application of this versatile building block are poised to expand further.[9][10]

References

-

3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

4-Methylbenzaldehyde - Wikipedia . Wikipedia. Available at: [Link]

-

4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem . PubChem. Available at: [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press . OICC Press. Available at: [Link]

-

Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate . ResearchGate. Available at: [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

4-(4-METHYLPIPERAZIN-1-YL)BENZALDEHYDE | CAS 27913-99-1 . Matrix Fine Chemicals. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI . MDPI. Available at: [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

3-Methylpiperazine-containing pre-clinical kinase inhibitors. - ResearchGate . ResearchGate. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI . MDPI. Available at: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI . MDPI. Available at: [Link]

-

Product Name : 3-(4-Nitrosopiperazin-1-yl)benzo[d]isothiazole | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

Sources

- 1. This compound | 628325-62-2 [m.chemicalbook.com]

- 2. oiccpress.com [oiccpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical properties of 3-(4-Methylpiperazin-1-yl)benzaldehyde solid form.

Technical Whitepaper: Physicochemical Profiling and Solid-State Characterization of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Executive Summary

This compound (CAS 628325-62-2) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents.[1] While often isolated as a viscous oil or low-melting solid in its free base form, the downstream requirement for high-purity inputs in GMP manufacturing necessitates a rigorous understanding of its phase behavior.

This guide addresses the physicochemical baseline of the molecule and provides a technical framework for converting this lipophilic oil into a stable, characterizable solid form (via salt formation or co-crystallization) to facilitate handling and purification.

Molecular Identity & Physicochemical Baseline

Before initiating solid-form screening, the fundamental properties of the free base must be established. The molecule features two distinct reactive centers: the basic

Table 1: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| Chemical Name | This compound | Meta-isomer |

| CAS Number | 628325-62-2 | Distinct from 4-isomer (27913-99-1) |

| Molecular Formula | MW: 204.27 g/mol | |

| Physical State | Yellow Viscous Oil (at RT) | Exp. [1] |

| Melting Point | < 25°C (Free Base) | Low-melting solid tendency |

| Boiling Point | ~344.8°C (Predicted) | High vacuum dist.[1][2][3] required |

| Density | 1.107 ± 0.06 g/cm³ | Predicted |

| pKa (Calc.) | ~7.68 (Piperazine | Basic character |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | pH-dependent |

Critical Insight: Unlike its para-isomer (which melts at 45–52°C), the meta-substitution pattern in the 3-isomer disrupts crystal packing efficiency, frequently resulting in an oil at ambient temperature. Researchers seeking a "solid form" must often rely on salt formation (e.g., Hydrochloride, Oxalate) to generate a crystalline material suitable for X-ray diffraction (XRD) and rigorous purity analysis.

Solid-State Engineering: From Oil to Crystal

Since the free base is prone to existing as an oil, "physical property characterization" effectively becomes a "salt Selection and crystallization" workflow. The goal is to neutralize the piperazine nitrogen to increase the lattice energy.

Salt Screening Protocol

To isolate a stable solid, the following acid counter-ions are recommended based on the pKa (~7.68) and the need for non-hygroscopic solids.

-

Primary Candidates: Hydrochloric acid (HCl), Oxalic acid, Fumaric acid.

-

Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures are preferred to induce precipitation.

Diagram 1: Solid Form Engineering Workflow

This diagram outlines the decision logic for converting the oily intermediate into a characterizable solid.

Caption: Workflow for converting the lipophilic oil free-base into a crystalline salt form for rigorous physical characterization.

Stability & Handling Protocols

The physical stability of this molecule is compromised by two main degradation pathways: Oxidation (aldehyde to acid) and Hygroscopicity (piperazine ring).

Oxidation Management (The "Benzoic Acid" Shift)

Aldehydes are notorious for auto-oxidation. In the solid or oil form, exposure to air converts the formyl group (-CHO) to a carboxylic acid (-COOH).

-

Detection: Monitor the appearance of a broad -OH stretch (2500–3300 cm⁻¹) in IR or a downfield shift in ¹H NMR.

-

Prevention: Store under Argon/Nitrogen atmosphere at -20°C.

Hygroscopicity & Hydrates

The piperazine nitrogen is a hydrogen bond acceptor. If isolated as a salt (e.g., HCl), the material may become hygroscopic.

-

Protocol: Perform Dynamic Vapor Sorption (DVS) analysis. If mass increase >2% at 80% RH, the solid form is classified as hygroscopic, necessitating desiccated storage.

Analytical Characterization Methodology

To validate the physical properties of the isolated solid (likely a salt), use the following self-validating tiered approach.

Tier 1: Identification & Purity

-

HPLC: Use a C18 column with a high-pH resistant stationary phase (or buffered mobile phase pH 7.5) to ensure the basic piperazine does not tail.

-

Mobile Phase: Acetonitrile : Ammonium Bicarbonate (10mM).

-

-

¹H NMR: Critical to verify the integral ratio between the aldehyde proton (~9.9 ppm) and the piperazine methyl (~2.3 ppm) to confirm no oxidative degradation.

Tier 2: Thermal Analysis (DSC/TGA)

-

DSC (Differential Scanning Calorimetry): Run at 10°C/min.

-

Goal: Identify the melting onset (

). A sharp endotherm indicates high crystallinity. A broad endotherm suggests amorphous content or solvent inclusion.

-

-

TGA (Thermogravimetric Analysis):

-

Goal: Distinguish between solvates (stepwise weight loss) and degradation.

-

Diagram 2: Stability & Degradation Logic

Visualizing the chemical risks during physical handling.

Caption: Primary degradation pathways affecting the physical purity of the aldehyde intermediate.

Synthetic Context & Application

Understanding the physical form is vital for downstream chemistry.

-

Reductive Amination: If the material is an oil, it can be used directly in DCM/DCE. If it is a salt (e.g., HCl), a base (TEA/DIPEA) must be added to liberate the free aldehyde for imine formation.

-

Storage: Solutions in DMSO are stable for <24 hours. Solid salts are stable for months at 4°C.

References

-

Synthesis and Isolation (Yellow Oil): Blagg, J., et al. (2013).[2] Preparation of pyrimidine derivatives as inhibitors of checkpoint kinase 1 (CHK1). WO2013190320.

-

General Properties (ChemicalBook): this compound Product Page. ChemicalBook.

-

Safety & Handling (SDS): Thermo Scientific Chemicals. Safety Data Sheet: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (Note: Isomer/homolog handling comparison).

-

Isomer Comparison (4-Isomer Solid Data): Chem-Impex International. 4-(4-Methylpiperazino)benzaldehyde Properties.

Sources

Predicted pKa of 3-(4-Methylpiperazin-1-yl)benzaldehyde.

An In-Depth Technical Guide to the Predicted pKa of 3-(4-Methylpiperazin-1-yl)benzaldehyde

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of the predicted pKa of this compound, a molecule featuring the prevalent N-arylpiperazine scaffold. We will dissect the structural components influencing its basicity, explore state-of-the-art computational prediction methodologies, and detail a gold-standard experimental protocol for empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pKa determination and its application in rational drug design.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent to which a molecule ionizes in a solution of a given pH is governed by its pKa value. For drug candidates, this parameter is a cornerstone of its developability profile, dictating properties such as:

-

Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Understanding the pKa allows for the formulation of soluble drug products and predicts its behavior in aqueous physiological environments.

-

Permeability: Generally, the neutral form of a molecule more readily crosses lipid bilayer membranes, a critical step for oral absorption and distribution to target tissues, including crossing the blood-brain barrier.[1]

-

Target Binding: The charge state of a ligand can be crucial for its interaction with the amino acid residues in a protein's binding pocket. A change in protonation state can dramatically alter binding affinity and selectivity.[1]

The molecule at the center of this guide, this compound, incorporates a piperazine ring, a "privileged structure" frequently found in CNS-active agents and kinase inhibitors.[2] Accurate determination of its pKa is therefore essential for predicting its behavior and optimizing its potential as a therapeutic agent or synthetic intermediate.

Structural Analysis and Basicity Contribution

This compound possesses two potential basic centers: the two nitrogen atoms of the piperazine ring. A qualitative analysis of the molecular structure allows us to predict which nitrogen is more basic and to estimate its approximate pKa.

-

N1 (Aryl-substituted Nitrogen): This nitrogen is directly attached to the benzene ring. The lone pair of electrons on this nitrogen can be delocalized into the aromatic π-system, significantly reducing its availability for protonation. Furthermore, the benzaldehyde moiety is electron-withdrawing, further decreasing the basicity of N1.

-

N4 (Alkyl-substituted Nitrogen): This is a tertiary aliphatic amine, part of the N-methylpiperazine structure. Its lone pair is localized and readily available for protonation. The methyl group is weakly electron-donating, slightly enhancing its basicity compared to a secondary amine.

To refine our estimate, we can compare it to related structures:

| Compound | pKa1 (more basic) | pKa2 (less basic) | Rationale for Comparison |

| Piperazine | ~9.73 | ~5.35 | The parent scaffold.[2] |

| 1-Methylpiperazine | ~9.14 | ~4.63 | Introduces a tertiary amine, analogous to N4.[3] |

| 1,4-Dimethylpiperazine | ~8.38 | ~3.81 | Provides a reference for a disubstituted piperazine with two tertiary amines.[3][4] |

| This compound | ~7.68 (Predicted) | Not Reported | The target molecule. The electron-withdrawing benzaldehyde group lowers the pKa of N4 relative to the reference compounds.[5] |

As the data indicates, progressive substitution on the piperazine nitrogens tends to decrease the pKa.[3][4] The attachment of the bulky and electron-withdrawing 3-formylphenyl group to N1 is expected to lower the basicity of N4 more than a simple methyl group would. Therefore, the computationally predicted pKa of 7.68 ± 0.42 is chemically sound and serves as a strong working hypothesis.[5] At a physiological pH of 7.4, this molecule would exist in a significant equilibrium between its protonated (charged) and deprotonated (neutral) forms.

Computational Prediction of pKa

Computational methods provide a rapid and cost-effective means of estimating pKa, particularly for high-throughput screening of virtual libraries.[6] The most accurate methods are typically based on quantum mechanics (QM).[7][8]

The Quantum Mechanics Approach

The core principle involves calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in solution. The pKa is then derived from this value.

Workflow for QM-based pKa Prediction

Caption: Quantum mechanics workflow for pKa prediction.

Protocol: DFT-Based pKa Prediction

This protocol outlines a generalized workflow using Density Functional Theory (DFT), a common QM method.

-

Model Preparation:

-

Generate the 3D structures of both the neutral base (B) and its conjugate acid (BH+, protonated at N4).

-

-

Gas-Phase Optimization:

-

Perform a geometry optimization for both B and BH+ in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation of each species.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized structures to obtain thermal corrections to the Gibbs free energy. Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

-

-

Aqueous-Phase Single-Point Energy:

-

Using the gas-phase optimized geometries, calculate the single-point energy of both B and BH+ in an aqueous environment. This is achieved by applying a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8]

-

-

pKa Calculation:

-

Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol).

-

Convert ΔG_sol to a pKa value using the relationship: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

-

Causality Note: It is crucial to use a reference compound with a known experimental pKa to apply a linear correction, as absolute QM-calculated pKa values can have systematic errors.[7]

-

Experimental Determination of pKa

While computational predictions are invaluable, experimental determination remains the benchmark for accuracy. Potentiometric titration is a highly precise and widely used method for measuring pKa.[9][10]

Principle of Potentiometric Titration

A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is the pH at which the compound is exactly 50% protonated (the half-equivalence point).[11]

Workflow for Potentiometric pKa Determination

Caption: Experimental workflow for pKa determination via titration.

Protocol: Potentiometric Titration for pKa Determination

This protocol is designed to be self-validating through rigorous calibration and control.

-

Materials & Reagents:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]

-

Certified pH buffer solutions (e.g., pH 4.01, 7.00, 10.01)

-

Calibrated automatic titrator or manual burette and a high-precision pH meter with a combination glass electrode.

-

-

Instrument Calibration:

-

Calibrate the pH meter at a constant temperature (e.g., 25 °C) using the three standard buffers. The slope of the electrode should be between 95% and 105%. This step is critical for trustworthiness.

-

-

Sample Preparation:

-

Titration Procedure:

-

Place a known volume of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the burette tip.[13]

-

Stir the solution gently.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).

-

Record the pH reading after each addition, waiting for the reading to stabilize. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (V_eq).

-

The half-equivalence point is V_eq / 2.

-

Determine the pH from the titration curve at the half-equivalence point volume. At this point, [B] = [BH+], and therefore, pH = pKa.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean pKa with the standard deviation.

-

Conclusion

The basicity of this compound is dominated by the N4 tertiary amine of the piperazine ring. Based on robust computational predictions and comparison with structurally related analogs, its pKa is estimated to be approximately 7.68 .[5] This value places it in a critical range where, at physiological pH, it coexists as both a charged and neutral species. This dual state has profound implications for its ADME properties. While computational tools provide a powerful and predictive starting point, this guide underscores the necessity of empirical validation. The detailed potentiometric titration protocol provides an authoritative and reliable method for obtaining a precise experimental pKa, a fundamental parameter for any serious drug development campaign.

References

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

-

Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Perspectives in Science, 1(1-6), 28-34. [Link]

-

Semantic Scholar. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/48f44533b3a652a6a12781498b58a183d2a70477/figure/0]([Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link]

-